(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser degree than THC. It also has a higher affinity for CB1 receptors than CB2 receptors. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been shown to produce a range of biochemical and physiological effects similar to those of THC, including analgesia, sedation, and appetite stimulation. It has also been shown to produce psychotropic effects, such as altered perception, mood, and cognition. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been implicated in several cases of acute toxicity and has been shown to produce a range of adverse effects, including tachycardia, hypertension, seizures, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has several advantages for scientific research, including its high potency, selectivity for CB1 and CB2 receptors, and ability to produce a range of effects similar to those of THC. However, it also has several limitations, including its potential for abuse and toxicity, as well as its legal status in many countries.
Zukünftige Richtungen
There are several future directions for research on (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one and synthetic cannabinoids, including the development of new compounds with improved selectivity and safety profiles, the study of the long-term effects of synthetic cannabinoids on the brain and body, and the investigation of the role of the endocannabinoid system in various diseases and disorders. Additionally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids, particularly in the areas of pain management, inflammation, and mood disorders.
Synthesemethoden
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is synthesized by reacting 1-naphthoyl chloride with 1-pentylindole in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified by column chromatography to obtain (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one in its pure form.
Wissenschaftliche Forschungsanwendungen
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of effects similar to those of THC. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used to study the role of the endocannabinoid system in pain, inflammation, appetite, and mood regulation.
Eigenschaften
IUPAC Name |
(4aS,8aR)-6-(naphthalene-1-carbonyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-13-24-20-12-14-23(15-17(20)10-11-21(24)25)22(26)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17,20H,2,10-15H2,1H3/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHZMYKFQSBYKS-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.